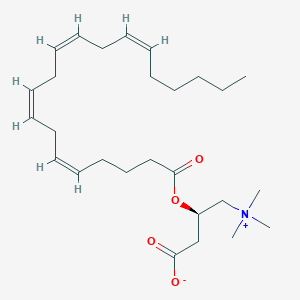

Arachidonoylcarnitine

Description

Properties

CAS No. |

36816-11-2 |

|---|---|

Molecular Formula |

C27H45NO4 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t25-/m1/s1 |

InChI Key |

RBFQHRALHSUPIA-JTPUQHSZSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Arachidonoylcarnitine in Mitochondrial Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoylcarnitine, an ester of carnitine and the omega-6 polyunsaturated fatty acid arachidonic acid, plays a specialized role in cellular bioenergetics and signaling. While the carnitine shuttle is well-established as the primary mechanism for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, the specific kinetics and regulatory functions of individual acylcarnitines, such as this compound, are areas of ongoing investigation. This technical guide provides an in-depth analysis of the role of this compound in mitochondrial fatty acid transport, consolidating current knowledge on its formation, transport, and metabolic fate. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in metabolism, cell biology, and drug development.

Introduction to the Carnitine Shuttle and Long-Chain Fatty Acid Transport

Mitochondrial β-oxidation is a critical metabolic pathway for energy production from fatty acids. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle system facilitates the transport of these molecules into the mitochondrial matrix. This process involves three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.

-

Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20): An antiporter in the inner mitochondrial membrane that facilitates the entry of acylcarnitines into the matrix in exchange for free carnitine.[1][2][3]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.[4]

The Formation and Transport of this compound

This compound is formed from the esterification of arachidonic acid (20:4n-6) to carnitine. This reaction is catalyzed by CPT1. While CPT1 has a broad substrate specificity, studies have shown that arachidonoyl-CoA is a competent substrate for carnitine palmitoyltransferase, exhibiting significant activity relative to the commonly studied palmitoyl-CoA. One study reported the activity with arachidonoyl-CoA to be 97% of that with palmitoyl-CoA, indicating that the formation of this compound is an efficient process.

Once formed in the intermembrane space, this compound is a substrate for the Carnitine-Acylcarnitine Translocase (CACT).[3] This transporter mediates the translocation of this compound across the inner mitochondrial membrane into the matrix. This transport is a critical step, as evidenced by the severe metabolic consequences of CACT deficiency, which leads to an inability to transport long-chain fatty acids into the mitochondria for oxidation.[3][5]

Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the conversion of this compound back to arachidonoyl-CoA and free carnitine. CPT2 has been shown to be active with a range of medium to long-chain acyl-CoAs (C8-C18), which includes the 20-carbon arachidonic acid.[6][7] The regenerated arachidonoyl-CoA is then available for β-oxidation.

Signaling Pathways and Experimental Workflows

Mitochondrial Transport of this compound

The transport of arachidonic acid into the mitochondrial matrix via the carnitine shuttle is a multi-step process involving enzymatic conversions and transmembrane transport.

Caption: Mitochondrial transport of this compound via the carnitine shuttle.

Experimental Workflow for Measuring Acylcarnitine Transport in Proteoliposomes

To specifically study the transport kinetics of this compound, a common in vitro method involves reconstituting the purified CACT protein into artificial lipid vesicles called proteoliposomes.

Caption: Experimental workflow for measuring this compound transport.

Quantitative Data on this compound Metabolism

Quantitative data on the specific kinetics of this compound transport and metabolism are limited in the literature. However, data from related long-chain acylcarnitines and the substrate specificity of the involved enzymes provide valuable insights.

| Enzyme/Transporter | Substrate | Relative Activity/Affinity | Tissue/System | Reference |

| Carnitine Palmitoyltransferase | Arachidonoyl-CoA | 97% (compared to Palmitoyl-CoA) | Not specified | N/A |

| CPT2 | Medium-chain acyl-CoAs (C8-C12) | Active | Human CPT2 expressed in S. cerevisiae | [6][7] |

| CPT2 | Long-chain acyl-CoAs (C14-C18) | Active | Human CPT2 expressed in S. cerevisiae | [6][7] |

| CPT2 | Very long-chain acyl-CoAs (>C20) | Virtually no activity | Human CPT2 expressed in S. cerevisiae | [6][7] |

| CACT | Short, medium, and long-chain acylcarnitines | Transports | Reconstituted proteoliposomes | [8] |

Experimental Protocols

Measurement of CPT1 Activity

This protocol is adapted from general methods for measuring CPT1 activity and can be modified for use with arachidonoyl-CoA.

Objective: To determine the rate of this compound formation from arachidonoyl-CoA and L-carnitine catalyzed by CPT1 in isolated mitochondria or cell lysates.

Materials:

-

Isolated mitochondria or cell homogenate

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

-

L-[³H]carnitine

-

Arachidonoyl-CoA

-

Bovine serum albumin (BSA), fatty acid-free

-

Malonyl-CoA (for CPT1-specific inhibition)

-

Perchloric acid

-

Water-saturated butanol

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, and L-[³H]carnitine.

-

Add the mitochondrial or cell sample to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

To measure CPT1-specific activity, a parallel set of reactions should include malonyl-CoA to inhibit CPT1.

-

Initiate the reaction by adding arachidonoyl-CoA.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by adding perchloric acid.

-

Extract the radiolabeled this compound product using water-saturated butanol.

-

Centrifuge to separate the phases.

-

Measure the radioactivity in the butanol phase using a scintillation counter.

-

Calculate the specific activity based on the amount of [³H]this compound formed per unit time per milligram of protein.

Measurement of Acylcarnitine Transport in Reconstituted Proteoliposomes

This protocol describes a method to measure the transport of radiolabeled this compound into proteoliposomes containing purified CACT.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport by CACT.

Materials:

-

Purified CACT protein

-

Liposomes (e.g., phosphatidylcholine and cardiolipin)

-

[³H]this compound

-

Unlabeled L-carnitine

-

Sephadex G-75 columns

-

Scintillation cocktail and counter

Procedure:

-

Reconstitution: Mix purified CACT with prepared liposomes in the presence of a detergent (e.g., Triton X-100). Remove the detergent by dialysis or with bio-beads to form proteoliposomes.

-

Loading: Load the proteoliposomes with a high concentration of unlabeled L-carnitine by incubation.

-

Transport Assay:

-

Initiate the transport by adding [³H]this compound to the external medium of the proteoliposome suspension.

-

At various time points, take aliquots of the suspension and stop the transport by passing the proteoliposomes through a Sephadex G-75 column to separate them from the external radiolabeled substrate.

-

-

Quantification: Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

-

Kinetic Analysis: Perform the assay with varying concentrations of external [³H]this compound to determine the initial rates of transport. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to calculate the Km and Vmax for this compound transport.

Metabolic Fate of Intramitochondrial Arachidonoyl-CoA

Once inside the mitochondrial matrix, arachidonoyl-CoA undergoes β-oxidation. However, due to the presence of four cis-double bonds, the standard β-oxidation pathway requires the action of auxiliary enzymes to handle the non-standard intermediates. The β-oxidation of arachidonic acid is thought to occur primarily in the mitochondria, with a smaller contribution from peroxisomes.[9]

Conclusion

This compound is a key intermediate in the transport of arachidonic acid into the mitochondria for its subsequent catabolism. The formation of this compound is efficiently catalyzed by CPT1, and its transport across the inner mitochondrial membrane is mediated by CACT. Within the mitochondrial matrix, CPT2 regenerates arachidonoyl-CoA, which then enters the β-oxidation pathway, contributing to cellular energy production. The methodologies outlined in this guide provide a framework for the detailed investigation of the kinetics and regulation of this compound transport and metabolism. Further research in this area will be crucial for understanding the specific roles of individual fatty acids in mitochondrial function and for the development of therapeutic strategies targeting metabolic diseases.

References

- 1. Mitochondrial morphology, bioenergetics and proteomic responses in fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 3. SLC25A20 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling. | Sigma-Aldrich [merckmillipore.com]

- 5. Molecular Mechanism of Inhibition of the Mitochondrial Carnitine/Acylcarnitine Transporter by Omeprazole Revealed by Proteoliposome Assay, Mutagenesis and Bioinformatics | PLOS One [journals.plos.org]

- 6. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial and peroxisomal oxidation of arachidonic and eicosapentaenoic acid studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Arachidonoylcarnitine: A Technical Guide to its Biosynthetic Pathway from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoylcarnitine, an endogenous acylcarnitine, has garnered increasing interest within the scientific community for its potential roles in cellular signaling and as a biomarker for various metabolic states. Understanding its biosynthesis from the essential fatty acid, arachidonic acid, is crucial for elucidating its physiological and pathological significance. This technical guide provides an in-depth overview of the two-step enzymatic pathway responsible for the conversion of arachidonic acid into this compound. It details the key enzymes involved, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Carnitine Palmitoyltransferase 2 (CPT2), and presents their kinetic parameters. Furthermore, this document outlines comprehensive experimental protocols for the in vitro reconstitution and analysis of this biosynthetic pathway, including methods for enzyme assays and the quantification of intermediates and the final product using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, offer a clear visual representation of the biochemical transformations and analytical processes.

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a vital component of cell membranes and a precursor to a wide array of bioactive lipid mediators. Its metabolic fate is diverse and tightly regulated, leading to the formation of eicosanoids, endocannabinoids, and other signaling molecules. One such derivative, this compound, is formed through the conjugation of arachidonic acid with L-carnitine. This process facilitates the transport of the arachidonoyl moiety, and its formation is intrinsically linked to cellular energy metabolism and fatty acid homeostasis. The biosynthesis of this compound from arachidonic acid is a two-step enzymatic cascade primarily occurring in association with the mitochondrial membranes.

The Biosynthetic Pathway

The conversion of arachidonic acid to this compound involves two sequential enzymatic reactions:

-

Activation of Arachidonic Acid: The first step is the activation of arachidonic acid to its coenzyme A (CoA) thioester, arachidonoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs). Specifically, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) exhibits a high substrate preference for arachidonic acid.[1][2] This activation step is ATP-dependent and renders the fatty acid metabolically active.

-

Acyl Group Transfer to Carnitine: The newly synthesized arachidonoyl-CoA then serves as a substrate for a carnitine acyltransferase. Evidence suggests that Carnitine Palmitoyltransferase 2 (CPT2), an enzyme located on the inner mitochondrial membrane, is responsible for transferring the arachidonoyl group from CoA to L-carnitine, forming this compound and releasing free CoA.[3] While CPT2 is well-known for its role in the metabolism of saturated fatty acids, it also demonstrates activity with long-chain unsaturated acyl-CoAs.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative parameters for the enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Recombinant Human ACSL4 with Arachidonic Acid

| Parameter | Value | Reference |

| Km | 5.8 µM | [4] |

| Vmax | 1.8 nmol/min/mg | [4] |

Table 2: Kinetic Parameters of Recombinant Human CPT2 with Long-Chain Acyl-CoAs

| Substrate | Km | Vmax (or kcat) | Reference |

| Palmitoyl-CoA | 23.4 ± 3.5 µM | kcat: 13.7 ± 0.5 s-1 | [5] |

| L-Carnitine | 5.4 ± 0.9 mM | kcat: 13.3 ± 0.6 s-1 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for mitochondrial fractionation.[6][7][8][9]

Materials:

-

Homogenization Buffer: 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.

-

Mitochondrial Resuspension Buffer: 20 mM HEPES-KOH (pH 7.4), 1 mM EDTA.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cultured cells (e.g., HEK293T, HepG2) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.

-

Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in Mitochondrial Resuspension Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Resuspension Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

Recombinant Enzyme Assays

4.2.1. ACSL4 Activity Assay

This protocol is based on the LC-MS/MS method described by Yasuno et al. (2017).[10]

Materials:

-

Recombinant human ACSL4.[11]

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM ATP, 0.5 mM Coenzyme A.

-

Arachidonic acid solution in ethanol.

-

Acetonitrile for quenching.

-

LC-MS/MS system.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and recombinant ACSL4 (e.g., 1 µg).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid to the desired final concentration (e.g., 10 µM).

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the formation of arachidonoyl-CoA by LC-MS/MS.

4.2.2. CPT2 Activity Assay

This protocol is adapted from a spectrophotometric assay for CPT activity.[5]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.2 mM DTNB (Ellman's reagent).

-

Arachidonoyl-CoA solution.

-

L-Carnitine solution.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, arachidonoyl-CoA (e.g., 50 µM), and DTNB.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-carnitine (e.g., 2 mM) and recombinant CPT2 (e.g., 0.1 µg).

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.

-

Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct (13,600 M-1cm-1).

Coupled Assay for this compound Synthesis

This protocol combines the activities of ACSL4 and CPT2 to measure the overall conversion of arachidonic acid to this compound.

Materials:

-

Recombinant human ACSL4 and CPT2.

-

Coupled Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM ATP, 0.5 mM Coenzyme A, 2 mM L-Carnitine.

-

Arachidonic acid solution in ethanol.

-

Acetonitrile for quenching.

-

LC-MS/MS system.

Procedure:

-

Prepare a reaction mixture containing Coupled Assay Buffer, recombinant ACSL4 (e.g., 1 µg), and recombinant CPT2 (e.g., 0.5 µg).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid to the desired final concentration (e.g., 10 µM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound by LC-MS/MS.

LC-MS/MS Quantification of this compound

This method is based on established protocols for acylcarnitine analysis.[14][15][16][17]

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (m/z): 448.4

-

Product Ion (m/z): 85.1 (characteristic fragment of carnitine)

-

-

Internal Standard: A stable isotope-labeled acylcarnitine (e.g., d3-palmitoylcarnitine) should be used for accurate quantification.

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 448.4 | 85.1 |

Experimental and Logical Workflows

Workflow for In Vitro Biosynthesis and Analysis

Logical Flow for Data Analysis

Conclusion

The biosynthesis of this compound from arachidonic acid is a two-step enzymatic process catalyzed by ACSL4 and CPT2, linking the metabolism of this important polyunsaturated fatty acid to the carnitine shuttle system. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on the key enzymes and detailed experimental protocols for its study. The provided workflows and diagrams serve as a practical resource for researchers investigating the role of this compound in health and disease. Further research into the specific regulation of this pathway and the kinetic properties of CPT2 with arachidonoyl-CoA will undoubtedly provide deeper insights into the biological functions of this intriguing metabolite.

References

- 1. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid downregulates acyl-CoA synthetase 4 expression by promoting its ubiquitination and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 10. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]

- 11. caymanchem.com [caymanchem.com]

- 12. biocat.com [biocat.com]

- 13. cusabio.com [cusabio.com]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. restek.com [restek.com]

The Dual Nature of Long-Chain Acylcarnitines: From Metabolic Intermediates to Signaling Molecules

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acylcarnitines (LCACs), traditionally viewed as mere intermediates in the transport of fatty acids into mitochondria for β-oxidation, are emerging as critical signaling molecules with profound effects on cellular function. Under conditions of metabolic stress, such as insulin resistance, cardiac ischemia, and inborn errors of metabolism, the accumulation of LCACs can trigger a cascade of cellular events, including inflammation, cell stress, and apoptosis. This technical guide provides an in-depth exploration of the cellular functions and signaling pathways of LCACs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms by which LCACs exert their effects, present quantitative data on their cellular impacts, detail experimental protocols for their study, and provide visual representations of the key signaling pathways involved.

Introduction: The Expanding Role of Long-Chain Acylcarnitines

Acylcarnitines are formed through the esterification of fatty acids to L-carnitine, a process catalyzed by carnitine palmitoyltransferase (CPT) enzymes.[1][2] This conversion is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step in cellular energy production through β-oxidation.[1][3] While short- and medium-chain fatty acids can freely diffuse into the mitochondria, long-chain fatty acids are dependent on this carnitine shuttle.[4]

Beyond their well-established role in fatty acid metabolism, a growing body of evidence indicates that LCACs are not passive bystanders but active participants in cellular signaling.[5][6] In pathological states characterized by incomplete fatty acid oxidation, such as type 2 diabetes and heart disease, the resulting accumulation of LCACs can have deleterious consequences.[1][7] These molecules can insert into cellular membranes due to their amphipathic nature, potentially altering membrane protein function and initiating signaling cascades.[7] This guide will explore the multifaceted roles of LCACs, transitioning from their fundamental metabolic functions to their intricate involvement in cellular signaling pathways.

Core Cellular Functions of Long-Chain Acylcarnitines

The primary and most well-understood function of LCACs is their indispensable role in mitochondrial fatty acid β-oxidation .[3][8] They act as carrier molecules, ensuring a steady supply of long-chain fatty acids to the mitochondrial matrix for energy production.[6] This process is vital for tissues with high energy demands, such as the heart and skeletal muscle.

However, LCACs also play a crucial role in cellular detoxification . By converting accumulating acyl-CoA species, which can be toxic to the cell, into acylcarnitines, the cell can mitigate metabolic stress.[6][8] These acylcarnitines can then be transported out of the cell and excreted.

Signaling Pathways Modulated by Long-Chain Acylcarnitines

Elevated concentrations of LCACs have been shown to modulate several key signaling pathways, contributing to cellular dysfunction in various disease states.

Pro-inflammatory and Cell Stress Signaling

LCACs can act as pro-inflammatory molecules, activating stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5][9] This activation leads to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5] The mechanism can be both dependent and independent of intracellular calcium elevation.[5] While LCACs can induce cell death, this process does not appear to follow the classical caspase-dependent apoptotic pathway or involve the endoplasmic reticulum (ER) stress pathway.[5]

Insulin Resistance

A significant body of research links elevated LCAC levels to the development of insulin resistance.[7][10] LCACs can interfere with insulin signaling through multiple mechanisms. One key mechanism involves the activation of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and inactivates the insulin receptor.[11][12] Furthermore, LCACs can suppress the phosphorylation of Akt (also known as protein kinase B), a critical downstream effector of the insulin signaling pathway, independent of the insulin receptor's phosphorylation status.[11][12] This disruption of insulin signaling contributes to impaired glucose uptake and utilization.

Mitochondrial Dysfunction and Oxidative Stress

While essential for mitochondrial function at physiological concentrations, the accumulation of LCACs is a hallmark of mitochondrial dysfunction.[4][13] Excess LCACs can inhibit oxidative phosphorylation, uncouple the respiratory chain, and induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and apoptosis.[14][15] Furthermore, the incomplete oxidation of fatty acids that leads to LCAC accumulation can also increase the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[10][14]

Disruption of Calcium Homeostasis

LCACs have been shown to disrupt intracellular calcium homeostasis, particularly in cardiomyocytes.[14][16] They can induce the release of calcium from the sarcoplasmic reticulum, leading to elevated cytosolic calcium levels and calcium overload.[14] This effect can contribute to the cardiotoxic effects of LCACs, including arrhythmias and contractile dysfunction.[2][17]

Quantitative Data on the Effects of Long-Chain Acylcarnitines

The following tables summarize quantitative data from key studies on the cellular effects of LCACs.

Table 1: Effect of L-C16 Carnitine on IL-6 Production in C2C12 Myotubes [5]

| L-C16 Carnitine Concentration (µM) | Fold Increase in IL-6 Production (over vehicle) |

| 25 | 4.1 |

| 50 | 14.9 |

| 100 | 31.4 |

Table 2: Activation of MAPK Pathways by L-C16 Carnitine in C2C12 Myotubes [5]

| MAPK Pathway | Fold Activation (over vehicle) |

| JNK | 2.5 - 11 |

| ERK | 2.5 - 11 |

| p38 | 2.5 - 11 |

Table 3: Effect of Palmitoylcarnitine on Insulin Receptor and Akt Phosphorylation [11][12]

| Treatment | Insulin Receptor (Tyr1151) Phosphorylation | Akt (Ser473) Phosphorylation |

| Palmitoylcarnitine | Decreased | Suppressed |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the cellular functions of LCACs.

Cell Culture and Treatment

-

Cell Lines: C2C12 murine myotubes and RAW 264.7 murine macrophages are frequently used models.[5][9]

-

Acylcarnitine Preparation: L-acylcarnitines are typically dissolved in a vehicle such as sterile water or ethanol and then diluted in cell culture media to the desired final concentration.

-

Treatment Conditions: Cells are often serum-starved for a period before treatment with acylcarnitines to reduce baseline signaling activity. Treatment times can range from minutes to hours depending on the endpoint being measured.[5]

Measurement of Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine species in biological samples.[18][19][20]

-

Sample Preparation:

-

Extraction: Acylcarnitines are extracted from plasma, tissues, or cultured cells using a solvent mixture, often containing methanol.[20] Isotope-labeled internal standards are added for accurate quantification.[19]

-

Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized to their butyl esters using butanolic HCl.[21]

-

-

LC Separation: Reversed-phase chromatography is commonly used to separate different acylcarnitine species based on their chain length and polarity.[20]

-

MS/MS Detection: A triple quadrupole mass spectrometer is typically used in precursor ion scanning or multiple reaction monitoring (MRM) mode for sensitive and specific detection of acylcarnitines.[18][21]

Immunoblotting for Signaling Protein Phosphorylation

Immunoblotting (Western blotting) is used to detect changes in the phosphorylation state of key signaling proteins.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-p38 and total p38).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The resulting bands are quantified using densitometry.

Cytokine Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the secretion of cytokines like IL-6 into the cell culture medium.

-

Sample Collection: Cell culture supernatant is collected after treatment.

-

ELISA Procedure: A commercially available ELISA kit is typically used, following the manufacturer's instructions. This generally involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

Quantification: The absorbance is read on a plate reader, and the concentration of the cytokine is determined from a standard curve.

Cell Viability and Death Assays

-

XTT Assay: This colorimetric assay measures mitochondrial metabolic activity as an indicator of cell viability.[5]

-

Live/Dead Staining: Fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) are used to visualize and quantify live and dead cells by microscopy.[5]

-

Caspase Activity Assays: These assays measure the activity of caspases, key enzymes in the apoptotic cascade, using a fluorogenic or colorimetric substrate.[5]

Intracellular Calcium Measurement

Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentrations.

-

Cell Loading: Cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, fluorescent form.

-

Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured using a fluorescence microscope or a plate reader.

Conclusion and Future Directions

Long-chain acylcarnitines are no longer considered simple metabolic intermediates but are now recognized as potent signaling molecules that can profoundly impact cellular function. Their accumulation in metabolic diseases is a critical factor in the pathogenesis of inflammation, insulin resistance, and mitochondrial dysfunction. A thorough understanding of the cellular functions and signaling pathways of LCACs is therefore essential for the development of novel therapeutic strategies for these conditions.

Future research should focus on further elucidating the specific molecular targets of LCACs and the intricate crosstalk between the signaling pathways they modulate. The development of high-throughput screening methods to identify compounds that can mitigate the detrimental effects of LCAC accumulation holds significant promise for drug discovery. Furthermore, the use of advanced analytical techniques, such as lipidomics and metabolomics, will continue to provide a more comprehensive understanding of the complex role of LCACs in health and disease. This knowledge will be instrumental in translating basic research findings into effective clinical interventions.

References

- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism [mdpi.com]

- 12. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]

- 18. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Discovery and Initial Characterization of Arachidonoylcarnitine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoylcarnitine (C20:4), a long-chain acylcarnitine, has emerged from relative obscurity to become a molecule of significant interest in the study of metabolic and inflammatory diseases. While not marked by a singular discovery event, its identification is intrinsically linked to the advancements in analytical techniques for profiling acylcarnitines. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound. We delve into its biochemical synthesis, analytical methodologies for its detection, its emerging role in cell signaling, and its association with various physio-pathological conditions.

Introduction: The Rise of Acylcarnitines

The story of this compound is nested within the broader history of research into carnitine and its acylated derivatives. L-carnitine's essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation was a foundational discovery in cellular metabolism. The subsequent identification of acylcarnitines as transport-competent intermediates highlighted a new class of molecules crucial for energy homeostasis.

The advent of more sophisticated analytical techniques, particularly high-performance liquid chromatography (HPLC) and, later, tandem mass spectrometry (MS/MS), allowed for the separation and identification of a wide array of acylcarnitines with varying acyl chain lengths and saturation. It was within this evolving landscape of metabolic profiling that this compound, the carnitine ester of the pro-inflammatory omega-6 fatty acid arachidonic acid, was identified and characterized.

Biochemical Synthesis of this compound

This compound is synthesized through the enzymatic activity of carnitine palmitoyltransferases (CPT). This process is integral to the transport of arachidonic acid into the mitochondria for its subsequent metabolism.

Key Enzymes and Substrates:

-

Arachidonoyl-CoA: The activated form of arachidonic acid, synthesized in the cytoplasm by acyl-CoA synthetases.

-

L-carnitine: An essential nutrient and endogenously synthesized molecule.

-

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to L-carnitine, forming this compound.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of this compound into the mitochondrial matrix in exchange for a molecule of free carnitine.

-

Carnitine Palmitoyltransferase II (CPT II): Located on the inner mitochondrial membrane, CPT II reverses the reaction, transferring the arachidonoyl group from this compound back to coenzyme A, regenerating arachidonoyl-CoA within the mitochondrial matrix for β-oxidation.

Figure 1. Biosynthesis and Transport of this compound.

Initial Characterization and Analytical Methodologies

The definitive first report of this compound is not well-documented, likely due to its identification occurring amidst the broader characterization of the acylcarnitine pool. Early studies on long-chain acylcarnitines laid the groundwork for its eventual specific identification.

Early Experimental Approaches

Initial methods for the separation and analysis of acylcarnitines were crucial for the eventual characterization of individual species like this compound.

Experimental Protocol: Early HPLC-based Separation of Long-Chain Acylcarnitines

This protocol is a generalized representation of early HPLC methods used for acylcarnitine analysis.

-

Sample Preparation (Tissue):

-

Homogenize tissue in a suitable buffer (e.g., phosphate buffer).

-

Precipitate proteins using an acid (e.g., perchloric acid).

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant containing the acylcarnitines.

-

-

Solid-Phase Extraction (SPE):

-

Apply the neutralized supernatant to a C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove hydrophilic compounds.

-

Elute the acylcarnitines with a high-organic solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried sample in the mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection was often performed using radiolabeling or coupled to a secondary assay due to the lack of a strong chromophore in acylcarnitines.

-

Modern Analytical Techniques: LC-MS/MS

The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the field of metabolomics and the specific and sensitive detection of acylcarnitines, including this compound.

Experimental Protocol: Quantification of this compound by LC-MS/MS

-

Sample Preparation (Plasma/Serum):

-

To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins with a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound (m/z 448.3) is selected and fragmented, and a specific product ion (e.g., m/z 85.1, corresponding to the carnitine backbone) is monitored.

-

Figure 2. General Workflow for LC-MS/MS Analysis of this compound.

Quantitative Data from Initial Characterization Studies

| Enzyme | Substrate | Relative Activity (%) | Reference |

| Carnitine Palmitoyltransferase | Palmitoyl-CoA (C16:0) | 100 | [1] |

| Stearoyl-CoA (C18:0) | 114 | [1] | |

| Arachidonoyl-CoA (C20:4) | 97 | [1] | |

| Linoleoyl-CoA (C18:2) | 44 | [1] | |

| Erucoyl-CoA (C22:1) | 46 | [1] | |

| Table 1: Substrate Specificity of a Bovine Liver Carnitine Palmitoyltransferase. The data indicates that arachidonoyl-CoA is a highly effective substrate for this CPT enzyme, with activity nearly equivalent to that of palmitoyl-CoA. |

Biological Role and Signaling Pathways

Beyond its role in fatty acid transport, there is growing evidence that this compound, as a long-chain acylcarnitine, possesses bioactive properties, particularly in the context of inflammation.

Pro-inflammatory Signaling

Elevated levels of long-chain acylcarnitines have been associated with the activation of pro-inflammatory signaling pathways. While a specific receptor for this compound has not been identified, it is hypothesized to contribute to inflammatory responses through mechanisms similar to other long-chain acylcarnitines and its parent fatty acid, arachidonic acid.

One of the key signaling pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that long-chain acylcarnitines can induce the phosphorylation of key kinases in the NF-κB pathway, leading to its activation.

Figure 3. Hypothesized Pro-inflammatory Signaling Pathway of this compound via NF-κB.

Clinical Significance and Future Directions

The presence of this compound has been associated with adverse cardiometabolic responses, including increased glucose levels and decreased HDL-C in certain patient populations.[2] This suggests that beyond its role as a simple intermediate in fatty acid metabolism, this compound may be an important biomarker and potentially a bioactive lipid mediator in the pathogenesis of metabolic diseases.

Future research is warranted to:

-

Elucidate the specific receptors and signaling pathways through which this compound exerts its biological effects.

-

Determine the precise cellular and tissue concentrations of this compound in various physiological and pathological states.

-

Investigate the therapeutic potential of modulating this compound levels or its downstream signaling pathways in inflammatory and metabolic diseases.

Conclusion

This compound, while lacking a distinct "discovery" moment, has become an important molecule in the field of metabolomics. Its characterization has been driven by technological advancements in analytical chemistry. As the carnitine ester of a key pro-inflammatory fatty acid, it sits at the crossroads of energy metabolism and inflammatory signaling. The data gathered to date on its biochemical synthesis, analytical detection, and association with disease underscore its importance as a biomarker and potential therapeutic target, warranting further in-depth investigation by researchers and drug development professionals.

References

Arachidonoylcarnitine's Role in Cellular Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoylcarnitine, a long-chain acylcarnitine derived from the essential fatty acid arachidonic acid, is increasingly recognized for its role as a biomarker in various metabolic and pathological states. While primarily known for its involvement in the transport of fatty acids into the mitochondria for β-oxidation, emerging evidence suggests that this compound and other long-chain acylcarnitines can directly interact with and embed within cellular membranes. This guide provides an in-depth technical overview of the current understanding of this compound's involvement with cellular membranes, focusing on its biosynthesis, transport, and its effects on membrane biophysical properties. Detailed experimental protocols and data presentation are provided to facilitate further research in this area.

Introduction

Cellular membranes are dynamic structures primarily composed of a phospholipid bilayer, cholesterol, and various proteins. The composition of these membranes is crucial for maintaining cellular integrity, regulating signaling pathways, and controlling the transport of molecules. While the roles of major lipid classes like phospholipids and sterols are well-established, the contribution of minor lipid species, such as acylcarnitines, to membrane structure and function is an area of growing interest.

This compound is an ester of L-carnitine and arachidonic acid. Its formation is a key step in the transport of arachidonic acid across the inner mitochondrial membrane for subsequent metabolism. Under certain physiological and pathological conditions, such as ischemia, the concentration of long-chain acylcarnitines, including this compound, can increase within the cell, leading to their interaction with cellular membranes. This guide explores the mechanisms of this interaction and its potential consequences on membrane composition and function.

Biosynthesis and Transport of this compound at the Membrane Interface

The synthesis and transport of this compound are intrinsically linked to cellular membranes, particularly the mitochondrial membranes. The key enzymes involved are carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, and the carnitine-acylcarnitine translocase (CACT), an integral protein of the inner mitochondrial membrane.

The process begins with the activation of arachidonic acid to arachidonoyl-CoA. CPT1 then catalyzes the transfer of the arachidonoyl group from CoA to L-carnitine, forming this compound. This reaction occurs at the outer mitochondrial membrane. This compound is subsequently transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free carnitine. In the matrix, CPT2 reverses the process, converting this compound back to arachidonoyl-CoA and L-carnitine. The regenerated arachidonoyl-CoA can then enter β-oxidation.

Interaction of this compound with Cellular Membranes

Under conditions of metabolic stress, such as ischemia, the rate of fatty acid influx into mitochondria can exceed the capacity of β-oxidation. This can lead to an accumulation of long-chain acylcarnitines, including this compound, in the mitochondrial matrix and subsequent efflux into the cytoplasm. Due to their amphipathic nature, with a charged carnitine headgroup and a long hydrophobic acyl chain, these molecules can partition into cellular membranes.

Membrane Insertion and Compositional Alteration

While not considered a permanent structural component of the membrane, the insertion of this compound can transiently alter the local lipid environment. The extent of this insertion is dependent on the concentration of this compound and the lipid composition of the membrane.

Table 1: Factors Influencing this compound-Membrane Interaction

| Factor | Description | Potential Impact on Interaction |

| This compound Concentration | The cellular concentration of this compound. | Higher concentrations increase the likelihood of membrane partitioning. |

| Membrane Lipid Composition | The types and proportions of phospholipids, cholesterol, and other lipids in the membrane. | The presence of non-bilayer forming lipids or regions of high curvature may facilitate insertion. |

| Membrane Fluidity | The viscosity of the lipid bilayer. | Increased fluidity may lower the energetic barrier for insertion. |

| pH and Ionic Strength | The local chemical environment. | Can influence the charge of the carnitine headgroup and its interaction with phospholipid headgroups. |

Effects on Membrane Biophysical Properties

The incorporation of this compound into the lipid bilayer can perturb the packing of phospholipids and alter the biophysical properties of the membrane.

-

Membrane Fluidity: Studies on other long-chain acylcarnitines have shown that they can alter membrane fluidity. The direction of this change (increase or decrease) can depend on the concentration of the acylcarnitine and the specific lipid composition of the membrane.

-

Membrane Permeability: The disruption of lipid packing can lead to an increase in membrane permeability to ions and small molecules.

-

Interaction with Membrane Proteins: The altered lipid environment surrounding membrane proteins can modulate their conformation and function.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound with cellular membranes.

Quantification of this compound in Membrane Fractions by LC-MS/MS

This protocol describes the extraction and quantification of this compound from isolated membrane fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Isolated membrane fraction (e.g., mitochondria, microsomes)

-

Internal standard (e.g., [d3]-arachidonoylcarnitine)

-

Methanol, ice-cold

-

Acetonitrile

-

Formic acid

-

Water, LC-MS grade

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known amount of membrane protein (e.g., 100 µg), add a known amount of internal standard.

-

Add 1 mL of ice-cold methanol to precipitate proteins and extract lipids.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Liposome Incorporation and Membrane Fluidity Assay

This protocol uses model membrane systems (liposomes) to assess the incorporation of this compound and its effect on membrane fluidity using a fluorescent probe.

Materials:

-

Phospholipids (e.g., POPC, DOPC)

-

This compound

-

Fluorescent membrane probe (e.g., Laurdan, DPH)

-

Chloroform

-

Buffer (e.g., HEPES, PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer with polarization filters

Procedure:

-

Liposome Preparation:

-

Dissolve phospholipids and this compound (at desired molar ratios) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with buffer containing the fluorescent probe to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.

-

-

Fluorescence Anisotropy Measurement:

-

Place the liposome suspension in a quartz cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at the appropriate wavelength for the probe.

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

-

A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more rigid membrane.

-

Data Presentation

Quantitative data regarding the effects of this compound on membrane properties should be presented in a clear and structured format to allow for easy comparison.

Table 2: Hypothetical Fluorescence Anisotropy Data

| This compound (mol%) | Fluorescence Anisotropy (r) | Standard Deviation | Change in Fluidity |

| 0 (Control) | 0.250 | 0.005 | - |

| 1 | 0.245 | 0.006 | Increase |

| 5 | 0.230 | 0.007 | Increase |

| 10 | 0.215 | 0.008 | Significant Increase |

Signaling Pathways and Logical Relationships

The interaction of this compound with cellular membranes can have downstream effects on various signaling pathways. For instance, the alteration of membrane fluidity can impact the activity of membrane-bound enzymes and receptors. Furthermore, the release of arachidonic acid from this compound by hydrolases can serve as a precursor for the synthesis of eicosanoids, which are potent signaling molecules.

Conclusion

This compound, while primarily involved in mitochondrial fatty acid transport, has the potential to interact with and alter the properties of cellular membranes, particularly under conditions of metabolic stress. Its amphipathic nature allows it to partition into the lipid bilayer, leading to changes in membrane fluidity and potentially modulating the function of membrane-associated proteins. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the nuanced role of this compound in cellular membrane composition and its implications for cell physiology and disease. Further research, particularly in quantifying the in-situ concentration of this compound within specific membrane compartments, will be crucial for a complete understanding of its biological significance.

The Physiological Landscape of Arachidonoylcarnitine in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidonoylcarnitine (C20:4), an ester of the essential nutrient L-carnitine and the omega-6 fatty acid arachidonic acid, is an endogenous metabolite present in human plasma. While its precise physiological concentration in healthy individuals is not definitively established in the current scientific literature, its presence is associated with various cardiometabolic and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's concentration in human plasma, the methodologies for its quantification, and its role in cellular signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their investigation of this and other long-chain acylcarnitines.

Physiological Concentration of this compound

A definitive physiological concentration range for this compound in the plasma of healthy human adults has not been consistently reported across studies. The Human Metabolome Database notes that it is "Detected but not Quantified"[1]. However, based on the limits of quantification from various acylcarnitine profiling studies and the reported concentrations of other long-chain acylcarnitines, the physiological concentration of this compound is likely in the low micromolar to nanomolar range.

One study investigating the association between acylcarnitines and adverse cardiometabolic responses did not report a baseline concentration but noted that the presence versus absence of this compound was significantly associated with increased glucose levels[2]. This binary approach to its measurement in some studies suggests that its concentration may be at or near the limit of detection of some analytical methods.

For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 µM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 µM in their control group[3]. These values may provide a general, albeit indirect, indication of the expected concentration range for this compound.

Table 1: Reported Concentrations of Related Acylcarnitines in Human Plasma

| Acylcarnitine Species | Concentration Range (µM) | Subject Population | Reference |

| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.03 - 0.05 | Patients without coronary disease | [3] |

| 3,5-Tetradecadien-carnitine (C14:2) | 0.16 - 0.27 | Patients without coronary disease | [3] |

| Total Acylcarnitines | 5 - 30 nmol/mL (5 - 30 µM) | Healthy Adults (≥18 years) | [4] |

Experimental Protocols for Quantification

The gold standard for the quantification of this compound and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below are detailed methodologies from cited literature.

Sample Preparation: Protein Precipitation and Derivatization

A common method for extracting acylcarnitines from plasma or serum involves protein precipitation followed by derivatization to enhance chromatographic separation and ionization efficiency.

-

Protein Precipitation:

-

To a 100 µL aliquot of human serum or plasma, add an internal standard solution. The internal standard is typically a stable isotope-labeled version of the analyte (e.g., D3-Arachidonoylcarnitine).

-

Add a protein precipitating agent, such as acetonitrile, often with a small percentage of formic acid (e.g., 50/50 acetonitrile/0.3% formic acid)[2].

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant for further processing or direct injection into the LC-MS/MS system.

-

-

Derivatization (Butylation): While not always necessary with modern sensitive mass spectrometers, derivatization of the carboxyl group of acylcarnitines to their butyl esters can improve chromatographic retention on reversed-phase columns and enhance ionization.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a solution of butanolic-HCl.

-

Heat the mixture (e.g., at 65°C for 20 minutes) to facilitate the esterification reaction.

-

Dry the butylated sample and reconstitute it in the mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography:

-

Column: A reversed-phase C18 or C8 column is typically used for the separation of acylcarnitines[2][5].

-

Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid)[2][5].

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Gradient: The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute the more hydrophobic long-chain acylcarnitines like this compound.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. For most acylcarnitines, the product ion is m/z 85, which corresponds to the fragmentation of the carnitine moiety.

-

Calibration: A calibration curve is generated using a series of known concentrations of this compound standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma) or by standard addition to the sample matrix[2].

-

Signaling Pathways and Biological Relevance

The direct signaling roles of this compound are not as well-elucidated as those of its precursor, arachidonic acid. However, it is understood to be in dynamic equilibrium with arachidonic acid, a key signaling molecule involved in inflammatory responses and apoptosis induction[6]. Therefore, the physiological concentration of this compound may influence the bioavailability of free arachidonic acid.

Biosynthesis and Metabolism

This compound is formed through the esterification of arachidonic acid to L-carnitine. This reaction is catalyzed by carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT) I and II, and carnitine acetyltransferase (CrAT)[7][8]. These enzymes are located in various cellular compartments, including the mitochondrial membranes and peroxisomes. The formation of this compound is a reversible process, and it can be hydrolyzed back to L-carnitine and arachidonic acid.

Pro-inflammatory Signaling

Elevated levels of long-chain acylcarnitines, including those derived from arachidonic acid, have been associated with the activation of pro-inflammatory signaling pathways[9]. These acylcarnitines can stimulate the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines. This may occur through the activation of pattern recognition receptors (PRRs) and downstream signaling cascades involving JNK and ERK[9]. The release of arachidonic acid from this compound can further fuel the production of pro-inflammatory eicosanoids through the action of COX and lipoxygenase enzymes.

Conclusion

This compound is a biologically active lipid metabolite whose precise physiological concentration in human plasma remains an area for further investigation. Its quantification is reliably achieved through LC-MS/MS, and its biological activity is closely linked to the inflammatory signaling pathways of its precursor, arachidonic acid. For researchers and drug development professionals, understanding the nuances of this compound's measurement and its potential as a biomarker is crucial for advancing our knowledge of metabolic and inflammatory diseases. Future studies establishing a definitive reference range in a healthy population will be invaluable for its clinical and research applications.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006455) [hmdb.ca]

- 2. Presence of arachidonoyl-carnitine is associated with adverse cardiometabolic responses in hypertensive patients treated with atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 5. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Metabolic Pathways of Acylcarnitine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Dynamics of Arachidonoylcarnitine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the intracellular localization, trafficking, and signaling roles of Arachidonoylcarnitine (C20:4-carnitine). As a long-chain acylcarnitine, this molecule is not merely an intermediate in fatty acid metabolism but is emerging as a bioactive lipid with potential roles in cellular signaling and pathophysiology. This document synthesizes available data on its subcellular distribution, transport mechanisms, and putative signaling pathways, offering detailed experimental protocols and visual representations to facilitate further research in this area.

Intracellular Localization of this compound

This compound is found in multiple subcellular compartments, reflecting its diverse metabolic and signaling functions. While precise quantitative data on the absolute concentration of this compound in specific organelles is limited in the current literature, its presence has been confirmed in the cytoplasm, mitochondria, and peroxisomes. The distribution of enzymes responsible for its metabolism, particularly Carnitine Palmitoyltransferase (CPT), provides strong evidence for its localization and sites of action.

Table 1: Subcellular Distribution of Carnitine Palmitoyltransferase (CPT) Activity

| Subcellular Fraction | Percentage of Total Cellular CPT Activity (in rat liver) | Key Function |

| Mitochondria | ~65% | Transport of long-chain fatty acids for β-oxidation. |

| Microsomes (ER) | ~25% | Putative role in lipid synthesis and signaling. |

| Peroxisomes | ~10% | β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. |

This data is based on the distribution of CPT activity, which is indicative of the potential sites of this compound synthesis and function.

Intracellular Trafficking of this compound

The movement of this compound across cellular membranes is a tightly regulated process, crucial for its metabolic fate and signaling functions. The primary mechanism for its transport into the mitochondrial matrix is the carnitine shuttle.

The Mitochondrial Carnitine Shuttle

The transport of long-chain acyl-CoAs, including arachidonoyl-CoA, from the cytoplasm into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle. This process involves three key proteins:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of arachidonoyl-CoA and carnitine to this compound.

-

Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of this compound into the mitochondrial matrix in exchange for free carnitine.

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, facing the matrix, CPT2 converts this compound back to arachidonoyl-CoA and carnitine.

Trafficking to Peroxisomes and Endoplasmic Reticulum

The presence of CPT activity in peroxisomes and the endoplasmic reticulum suggests that this compound can also be formed in these organelles. Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids, and the shortened acylcarnitines can then be transported to the mitochondria for complete oxidation[1][2][3]. The precise mechanisms for the transport of this compound into and out of the ER and peroxisomes are less well-characterized than the mitochondrial shuttle but are areas of active investigation.

Signaling Pathways of this compound

This compound is in dynamic equilibrium with arachidonic acid, a well-known precursor to a vast array of signaling molecules, including eicosanoids[4]. While direct signaling roles for this compound are still being elucidated, its close relationship with arachidonic acid and the observed effects of other long-chain acylcarnitines suggest its involvement in several key signaling pathways.

Pro-inflammatory Signaling

Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling cascades. This includes the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and ERK[5]. These pathways are central to the cellular inflammatory response.

Interaction with Nuclear Receptors

Arachidonic acid and its metabolites are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism[6][7][8][9]. While direct binding of this compound to PPARs has not been definitively demonstrated, its potential to modulate PPAR activity, either directly or through its conversion to other bioactive lipids, is a key area of interest. L-carnitine itself has been shown to modulate the expression of PPARs[10].

G-Protein Coupled Receptor (GPCR) Signaling

Derivatives of arachidonic acid are known to act as ligands for various G-protein coupled receptors (GPCRs)[11][12][13]. For instance, N-arachidonylglycine, a metabolite of anandamide (which is also derived from arachidonic acid), is a ligand for the orphan GPCR, GPR18[11][13]. This raises the possibility that this compound could also interact with specific GPCRs, thereby influencing a wide range of cellular processes.

Experimental Protocols

Subcellular Fractionation for Organelle-Specific Metabolomics

This protocol describes the isolation of mitochondria, ER (microsomes), and peroxisomes from cultured cells for subsequent metabolomic analysis.

Materials:

-

Cell culture flasks

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4), ice-cold

-

Dounce homogenizer

-

Centrifuge and rotor capable of reaching at least 100,000 x g

-

Microcentrifuge tubes

-

Sucrose solutions of varying concentrations for gradient centrifugation

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

-

Differential Centrifugation (Crude Fractions):

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal (ER) fraction. The supernatant contains the cytosolic fraction.

-

-

Purification of Mitochondria and Peroxisomes (Density Gradient Centrifugation):

-

Resuspend the crude mitochondrial pellet in homogenization buffer.

-

Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 1.0 M and 1.5 M sucrose layers).

-

Centrifuge at 60,000 x g for 2 hours at 4°C.

-

Mitochondria will band at the interface of the 1.0 M and 1.5 M sucrose layers, while peroxisomes will pellet at the bottom.

-

-

Washing and Storage: Carefully collect each fraction, wash with an appropriate buffer to remove sucrose, and store at -80°C for metabolomic analysis.

-

Quality Control: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., VDAC for mitochondria, Calnexin for ER, and PMP70 for peroxisomes).

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Isolated organelle fractions or cell lysates

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

Add a known amount of the internal standard to each sample.

-

Precipitate proteins by adding 4 volumes of ice-cold ACN.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-